Aripiprazole Impurity 17
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Overview
Description
Aripiprazole Impurity 17, also known as this compound, is a useful research compound. Its molecular formula is C₁₆H₁₇Cl₄N₃ and its molecular weight is 393.14. The purity is usually 95%.
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Scientific Research Applications
Validation of an HPLC Method for Aripiprazole Impurities
A study by Filijović et al. (2014) developed a sensitive and reproducible ion pair RPLC method for determining aripiprazole and its nine impurities, including Impurity 17. This method is crucial for ensuring the purity and quality of aripiprazole in pharmaceuticals (Filijović, Pavlovic, Nikolić, & Agbaba, 2014).
Characterization of Aripiprazole Impurities
Madhusudhan Gutta and colleagues (2008) identified and characterized an unknown impurity in aripiprazole during its development. Such research is fundamental for understanding the impurities that can arise in drug synthesis, which may include Impurity 17 (Gutta, Kollapudi, Chrasekhar, Balraju, & Reddy, 2008).
Analyzing the Influence of Impurities on Aripiprazole's Chromatographic Behavior
A study by Soponar et al. (2016) focused on the chromatographic behavior of aripiprazole and its five chemical related impurities. Understanding these interactions is vital for pharmaceutical quality control and may involve Impurity 17 (Soponar, Sandru, & David, 2016).
Stability Indicating RPLC Method for Aripiprazole
Rao et al. (2008) developed a method for quantitative determination of aripiprazole and its impurities in pharmaceutical forms. This method is essential for detecting impurities like Impurity 17, ensuring drug stability and efficacy (Rao, Shetty, Radhakrishnan, & Himabindu, 2008).
Mechanism of Action
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that Aripiprazole and its impurities have significant differences in polarity
Cellular Effects
Aripiprazole and its primary active metabolite have been shown to induce mitochondrial toxicity, causing robust declines in cellular ATP and viability It’s plausible that Aripiprazole Impurity 17 may have similar effects on various types of cells and cellular processes
Molecular Mechanism
Aripiprazole has been shown to directly inhibit respiratory complex I through its ubiquinone-binding channel . It’s possible that this compound may exert its effects at the molecular level through similar mechanisms.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well studied. Studies on aripiprazole have shown that it can reduce the hyperdopaminergic activity selectively in animal models
Metabolic Pathways
The metabolic pathways involving this compound are not well known. Aripiprazole has been shown to affect multiple cellular pathways and several cortical and subcortical neurotransmitter circuitries
Properties
IUPAC Name |
N-[2-(2,3-dichloroanilino)ethyl]-N'-(2,3-dichlorophenyl)ethane-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl4N3/c17-11-3-1-5-13(15(11)19)22-9-7-21-8-10-23-14-6-2-4-12(18)16(14)20/h1-6,21-23H,7-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NROYHQLJUGWCDR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NCCNCCNC2=C(C(=CC=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl4N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.